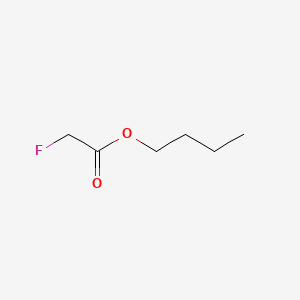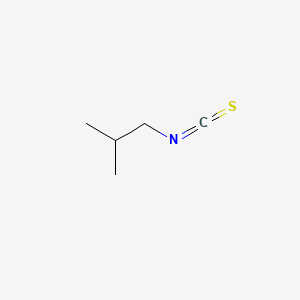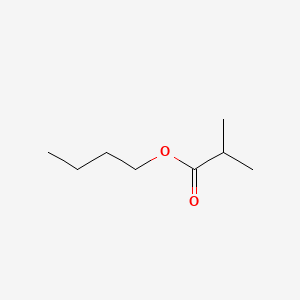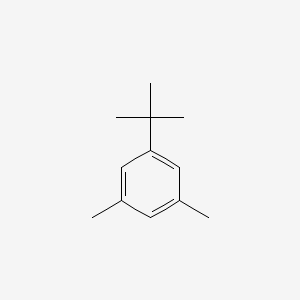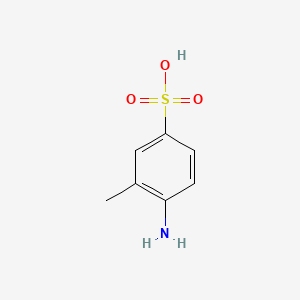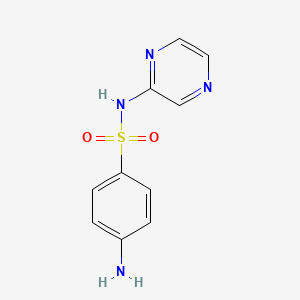
Sulfapyrazine
Übersicht
Beschreibung
Sulfapyrazine is a sulfonamide antibiotic with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . It is known for its antibacterial properties and has been used in the treatment of various bacterial infections. This compound is a derivative of pyrazine and contains a sulfonamide group, which is essential for its antibacterial activity.
Wirkmechanismus
Target of Action
Sulfapyrazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the processing of the substrate para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid . By inhibiting this enzyme, this compound disrupts the folic acid metabolism cycle, thereby inhibiting the multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By acting as a competitive inhibitor of dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a critical component for bacterial DNA synthesis and cell division . This disruption in the folic acid metabolism cycle leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
This compound, like most sulfonamides, is readily absorbed orally . It is widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, this compound prevents bacteria from synthesizing the necessary components for DNA synthesis and cell division . This leads to a halt in bacterial growth and multiplication, thereby helping to control bacterial infections .
Biochemische Analyse
Biochemical Properties
Sulfapyrazine plays a crucial role in biochemical reactions by acting as a competitive inhibitor of para-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleotides and amino acids. This compound interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid pathway. By binding to this enzyme, this compound effectively halts the production of folic acid, thereby inhibiting bacterial growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, an enzyme crucial for folic acid synthesis . By mimicking the structure of para-aminobenzoic acid, this compound competes with this substrate for binding to the enzyme. This competitive inhibition prevents the formation of dihydropteroate, a key intermediate in the folic acid pathway. As a result, the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid is blocked, leading to a halt in bacterial DNA replication and cell division.
Vorbereitungsmethoden
Sulfapyrazine can be synthesized through several methods. One common synthetic route involves the reaction of acetylsulfanilyl chloride with 2-aminopyrazine in pyridine, followed by hydrolysis and neutralization . This method yields this compound with high purity and is suitable for industrial production.
Analyse Chemischer Reaktionen
Sulfapyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sulfapyrazine has been extensively studied for its antibacterial activity. It has shown effectiveness against beta-hemolytic streptococci and has been compared with other sulfonamides such as sulfadiazine, sulfathiazole, and sulfanilamide . This compound has also been used in experimental infections to study its pharmacokinetics and efficacy . Additionally, it has applications in medicinal chemistry research, particularly in the synthesis of pyrrolopyrazine derivatives, which exhibit a wide range of biological activities .
Vergleich Mit ähnlichen Verbindungen
Sulfapyrazine is similar to other sulfonamides such as sulfadiazine, sulfathiazole, and sulfanilamide. it has unique properties that make it more effective in certain applications. For example, this compound has been shown to maintain higher concentrations in the blood for longer periods compared to other sulfonamides . This property makes it particularly useful in the treatment of infections that require sustained antibacterial activity.
Similar compounds include:
- Sulfadiazine
- Sulfathiazole
- Sulfanilamide
- Sulfapyridine
These compounds share a similar mechanism of action but differ in their pharmacokinetics and specific applications.
Eigenschaften
IUPAC Name |
4-amino-N-pyrazin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAICDDXRUOCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151256 | |
| Record name | Sulfapyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-44-9 | |
| Record name | Sulfapyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfapyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFAPYRAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SULFAPYRAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfapyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFAPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfapyrazine?
A: this compound, like other sulfonamides, functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). [] This enzyme plays a crucial role in the folic acid synthesis pathway of bacteria, which is essential for their growth and survival. [] By competing with para-aminobenzoic acid (PABA) for binding to DHPS, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cellular replication. []
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C10H10N4O2S, and its molecular weight is 250.28 g/mol. []
Q3: Is there any information available on the spectroscopic data of this compound in the provided research?
A: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. While spectroscopic data is not explicitly discussed, one study utilizes ultraviolet fluorescence for the identification of this compound through its metabolite, 2-Aminopyrazine. []
Q4: Do the research papers discuss any catalytic properties or applications of this compound?
A4: The research papers primarily focus on this compound as an antibacterial agent. There is no mention of catalytic properties or applications of this compound in these studies.
Q5: What is known about the stability of this compound and strategies to improve its formulation?
A: While specific stability data is limited in the provided research, it is known that this compound can precipitate in highly concentrated solutions, particularly in the presence of glucose. [] The research suggests that maintaining an alkaline urine pH may help reduce the risk of urolith formation associated with this compound and other sulfonamides. [] This information highlights the need for considering factors like pH and solubility during formulation to ensure optimal stability and bioavailability of this compound.
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A: this compound is absorbed well orally and achieves therapeutic concentrations in the blood. [, , ] It is distributed widely in the body, including the cerebrospinal fluid, although its penetration into the CSF is generally low in the absence of meningeal inflammation. [] this compound is primarily metabolized in the liver, forming acetylated metabolites, and excreted mainly through the kidneys. [, ]
Q7: What is the efficacy of this compound against different bacterial infections?
A: Research indicates that this compound exhibits potent activity against a range of bacterial infections, including those caused by beta-hemolytic streptococci, Klebsiella pneumoniae (Friedlander's bacillus), and pneumococci. [, , ] Studies comparing this compound to other sulfonamides like sulfadiazine, sulfathiazole, sulfapyridine, and sulfanilamide demonstrate that it often shows comparable or even superior efficacy, particularly against streptococcal and pneumococcal infections. [, , ] This efficacy is attributed to its favorable pharmacokinetic properties, allowing for the maintenance of effective blood concentrations. [] Moreover, this compound has demonstrated efficacy in animal models of plague, reducing mortality in mice and guinea pigs infected with Yersinia pestis when compared to controls. []
Q8: What are the known mechanisms of resistance to this compound?
A: The primary mechanism of resistance to this compound and other sulfonamides involves mutations in the bacterial DHPS enzyme, reducing the drug's binding affinity and ability to inhibit folic acid synthesis. [] One study specifically reported the development of significant resistance to this compound in a patient with type VII bacteremia treated intermittently with the drug over five months. [, ] This highlights the potential for resistance emergence with prolonged or inappropriate use of this compound.
Q9: What are the potential toxic effects associated with this compound?
A: While generally considered safe, this compound, like other sulfonamides, can cause adverse effects in some individuals. [, ] Common side effects may include gastrointestinal upset, allergic reactions, and kidney problems. [] Prolonged administration of this compound in rats has been associated with pathological changes and urolith formation, similar to those observed with sulfadiazine. [] Maintaining an alkaline urine pH can mitigate the risk of urolith formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





